Mechanism of Action: PG Chain Termination vs. Active-Site Inhibition
Antibacterial agent 197 (1-deAA) acts as a chain terminator of peptidoglycan (PG) elongation. Unlike moenomycin or Lipid II analogues which occupy the TGase active site, 1-deAA is incorporated into the growing PG strand as a non-canonical acceptor, leading to efficient termination of glycan chain extension [1]. This was demonstrated in vitro using purified S. aureus TGase (SgtB).
| Evidence Dimension | Mechanism of action in bacterial TGase |
|---|---|
| Target Compound Data | Terminates PG glycan chain extension upon incorporation |
| Comparator Or Baseline | Moenomycin / Lipid II analogues: Occupy TGase active site, preventing donor utilization |
| Quantified Difference | Mechanistic distinction: Substrate mimic (termination) vs. enzyme inhibitor (blockade) |
| Conditions | In vitro TGase assay with S. aureus SgtB |
Why This Matters
This unique mechanism provides a novel approach to disrupt bacterial cell wall biosynthesis, which may be exploited in combination therapies or to overcome resistance to existing active-site inhibitors.
- [1] Zhang, X.-L., Báti, G., Li, C., Guo, A., Yeo, C., Ding, H., Pal, K. B., Xu, Y., Qiao, Y., & Liu, X.-W. (2024). GlcNAc-1,6-anhydro-MurNAc Moiety Affords Unusual Glycosyl Acceptor that Terminates Peptidoglycan Elongation. Journal of the American Chemical Society, 146(11), 7400–7407. View Source
